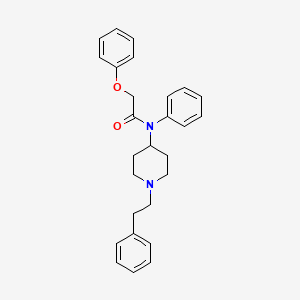
Phenoxyacetyl fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetyl fentanyl is a synthetic opioid analgesic that belongs to the class of fentanyl analogues. It is structurally similar to fentanyl, a potent opioid used for pain management and anesthesia. This compound is known for its high potency and is regulated as a Schedule I compound in the United States due to its potential for abuse and addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenoxyacetyl fentanyl involves several key steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride monohydrate with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then reacted with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: Finally, the 4-anilino-N-phenethylpiperidine is acylated with phenoxyacetyl chloride to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenoxyacetyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or the phenyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the phenyl rings or the piperidine ring, leading to the formation of various analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced analogues, and substituted this compound derivatives .
Scientific Research Applications
Phenoxyacetyl fentanyl has several scientific research applications:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of fentanyl analogues in forensic samples.
Pharmacological Studies: Researchers study its pharmacokinetics and pharmacodynamics to understand its potency, efficacy, and safety profile.
Toxicology: It is used to investigate the toxicological effects and potential risks associated with fentanyl analogues.
Drug Development: this compound serves as a model compound for developing new opioid analgesics with improved safety profiles.
Mechanism of Action
Phenoxyacetyl fentanyl exerts its effects by binding to the mu opioid receptors in the central nervous system. These receptors are coupled to G-proteins, and their activation leads to the exchange of GTP for GDP on the G-proteins. This downregulates adenylate cyclase, reducing the concentration of cyclic AMP (cAMP). The decrease in cAMP levels results in reduced cAMP-dependent influx of calcium ions, leading to hyperpolarization of neurons and inhibition of neurotransmitter release. This mechanism is responsible for the analgesic and sedative effects of this compound .
Comparison with Similar Compounds
Fentanyl: The parent compound, widely used for pain management and anesthesia.
Acetylfentanyl: An analogue with a similar structure but different acyl group.
Thiofentanyl: An analogue with a sulfur atom replacing the oxygen in the acyl group.
4-Phenylfentanyl: An analogue with a phenyl group substitution
Uniqueness: Phenoxyacetyl fentanyl is unique due to the presence of the phenoxyacetyl group, which imparts distinct pharmacological properties. This modification can affect its potency, receptor binding affinity, and metabolic stability compared to other fentanyl analogues .
Properties
CAS No. |
2749299-62-3 |
|---|---|
Molecular Formula |
C27H30N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-phenoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C27H30N2O2/c30-27(22-31-26-14-8-3-9-15-26)29(24-12-6-2-7-13-24)25-17-20-28(21-18-25)19-16-23-10-4-1-5-11-23/h1-15,25H,16-22H2 |
InChI Key |
IFPKCNASKXNARX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


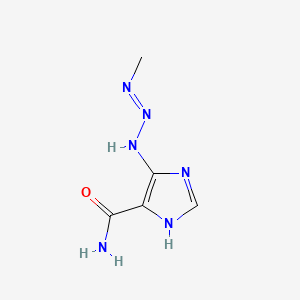
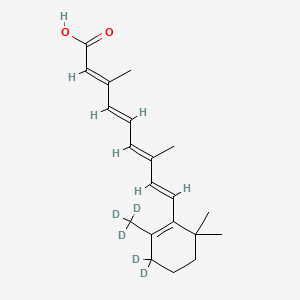
![(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B10788318.png)
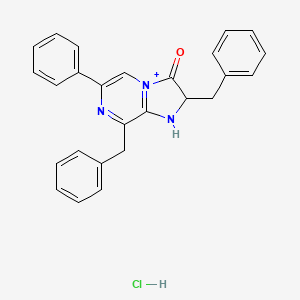
![N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide](/img/structure/B10788322.png)
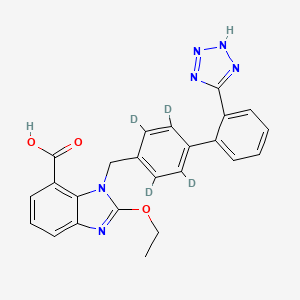
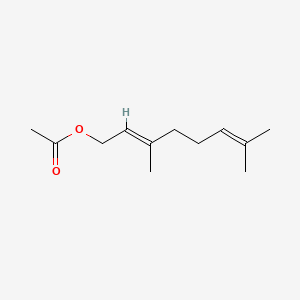
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788339.png)
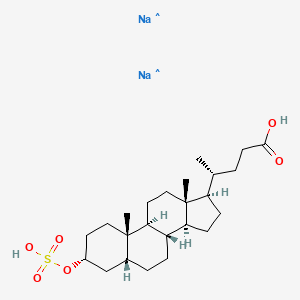
![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)
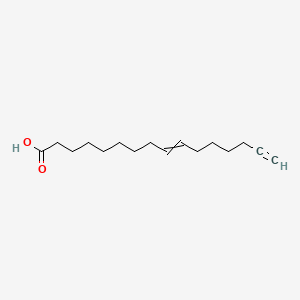
![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)
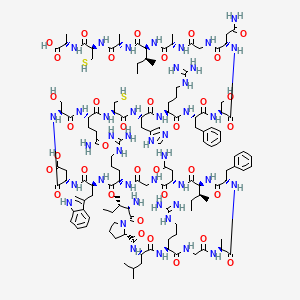
![[(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788382.png)
